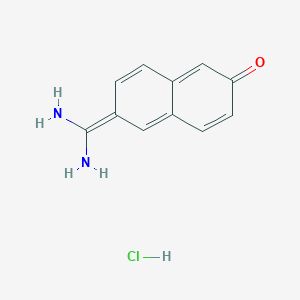

6-Amidino-2-naphthol hydrochloride

Description

Contextualization as a Research Compound

6-Amidino-2-naphthol (B1198881) hydrochloride is exclusively designated for research use only and is not intended for diagnostic or therapeutic applications. scbt.com Its primary significance in a research context stems from its identity as a metabolite of Nafamostat (B1217035) Mesylate. scbt.comcymitquimica.com This makes it an essential tool for scientists investigating the pharmacology and metabolic fate of Nafamostat Mesylate. The study of such metabolites is crucial for a comprehensive understanding of a drug's behavior in a biological system. The compound is also noted for its potential in the development of new therapeutic agents or diagnostic tools due to its diverse biological activities, which include enzyme inhibition and interactions with biomolecules. ontosight.ai

Historical Perspective of its Discovery and Initial Characterization

The history of 6-Amidino-2-naphthol hydrochloride is intrinsically linked to the synthesis and development of Nafamostat Mesylate. Early synthetic routes to Nafamostat Mesylate involved the use of 6-bromo-2-naphthol (B32079) as a starting material to produce 6-cyano-2-naphthol (B14798) through a cyanation reaction with copper cyanide. google.com This intermediate was then converted through a series of reactions, including a Pinner reaction and aminolysis, to yield 6-amidino-2-naphthol. google.com

More recent and improved synthesis methods have been developed to avoid the use of highly toxic copper cyanide. google.com A newer approach utilizes 6-hydroxy-2-naphthaldehyde (B1303687) as the raw material. This method involves an addition-elimination reaction with hydroxylamine (B1172632) hydrochloride to obtain 6-cyano-2-naphthol, followed by an improved Pinner reaction and aminolysis to produce 6-amidino-2-naphthol. google.com This modern synthesis is considered more environmentally friendly, safer for industrial production, and offers a higher yield. google.com

Current Significance in Contemporary Academic and Biomedical Research

The contemporary relevance of this compound in academic and biomedical research remains closely tied to its role as a metabolite and an intermediate in the synthesis of other compounds. Its potential anticancer and antimicrobial properties make it a candidate for further investigation in the development of novel therapeutic agents. ontosight.ai

Research has also explored the use of its related compound, 6-amidino-2-naphthol methanesulfonate (B1217627), as a derivatization reagent to improve peptide fragmentation in mass spectrometry, highlighting the broader utility of the 6-amidino-2-naphthol scaffold in analytical chemistry. chemicalbook.com Furthermore, derivatives of 6-amidino-2-naphthol have been studied for their potential as protease inhibitors, with some showing therapeutic effects in experimental models of pancreatitis. nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 66217-10-5 scbt.com |

| Molecular Formula | C11H11ClN2O scbt.com |

| Molecular Weight | 222.67 g/mol scbt.comguidechem.com |

| Appearance | Light Red Solid guidechem.com |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) guidechem.com |

| Storage | -20°C Freezer guidechem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWZRPUJAXDYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496244 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-10-5 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Amidino 2 Naphthol Hydrochloride

Advanced Synthetic Routes to 6-Amidino-2-naphthol (B1198881)

A primary and modern synthetic pathway to 6-amidino-2-naphthol utilizes 6-hydroxy-2-naphthaldehyde (B1303687) as the starting material. google.com This multi-step process is favored for its avoidance of highly toxic reagents, rendering it more environmentally benign and suitable for industrial-scale production. google.com

Utilizing 6-Hydroxy-2-naphthaldehyde as a Starting Material

The synthesis commences with 6-hydroxy-2-naphthaldehyde and proceeds through a series of well-defined reaction stages. google.com

The initial step involves the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol (B14798). This is achieved through an addition-elimination reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). google.comguidechem.com The reaction is typically conducted at an elevated temperature, for instance, between 90°C and 100°C, for approximately one hour. google.com The molar ratio of 6-hydroxy-2-naphthaldehyde to hydroxylamine hydrochloride is generally in the range of 1.0:1.5 to 1.0:3.0, with a preferred ratio of 1.0:2.0. google.com This method provides a safer alternative to the traditional use of toxic copper cyanide for cyanation. google.com

A reported synthesis details the reaction of 350 grams of 6-hydroxy-2-naphthaldehyde with 278 grams of hydroxylamine hydrochloride in 3500 mL of DMSO at 100°C for one hour, yielding 237 grams of 6-cyano-2-naphthol after recrystallization, which corresponds to a 70% yield. guidechem.com

Table 1: Reaction Parameters for the Synthesis of 6-Cyano-2-naphthol

| Parameter | Value |

| Starting Material | 6-Hydroxy-2-naphthaldehyde |

| Reagent | Hydroxylamine Hydrochloride |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Molar Ratio (Starting Material:Reagent) | 1.0:2.0 (preferred) |

| Temperature | 90°C - 100°C |

| Reaction Time | 1 hour |

The subsequent step is the Pinner reaction, which converts the nitrile group of 6-cyano-2-naphthol into an imino ester hydrochloride salt. google.comwikipedia.org This acid-catalyzed reaction is typically carried out by treating the nitrile with an alcohol, such as anhydrous methanol (B129727) or ethanol (B145695), in the presence of hydrogen chloride (HCl) gas. google.comwikipedia.org An improved and more manageable method involves generating HCl in situ by reacting acetyl chloride with anhydrous methanol at a low temperature (0-5°C). chemicalbook.com

In a typical procedure, 85 grams of 6-cyano-2-naphthol is added to a solution of HCl in anhydrous ethanol (prepared by adding 430 mL of acetyl chloride to 800 mL of ethanol at 0-5°C). chemicalbook.com The reaction mixture is then warmed to 10°C and maintained for 10 hours. chemicalbook.com The resulting product, 6-hydroxy-2-naphthalene imino methyl ester hydrochloride, can be precipitated by the addition of a solvent like methyl tert-butyl ether. chemicalbook.com

The Pinner salt, 6-hydroxy-2-naphthalene imino methyl ester hydrochloride, is then subjected to an aminolysis reaction to form the desired amidine. google.comwikipedia.org This is achieved by introducing ammonia (B1221849) gas into the reaction mixture. google.com The ammonia reacts with the imino ester to yield 6-amidino-2-naphthol. google.com

For purification and stabilization, 6-amidino-2-naphthol is often converted into its methanesulfonate (B1217627) salt. google.com This involves treating the crude 6-amidino-2-naphthol, after neutralization with a base like sodium bicarbonate, with methanesulfonic acid in a solvent such as methanol. google.comchemicalbook.com The 6-amidino-2-naphthol methanesulfonate salt then precipitates and can be further purified by recrystallization from a solvent like ethanol. chemicalbook.com A reported synthesis yielded 75 grams of the yellow solid product with a melting point of 227-230°C, corresponding to a 53% yield from 6-cyano-2-naphthol. chemicalbook.com This salt is a key intermediate for synthesizing other compounds, such as 6-amidino-2-naphthyl cinnamate (B1238496) methanesulfonate. prepchem.com

Table 2: Synthesis and Properties of 6-Amidino-2-naphthol Methanesulfonate

| Stage | Description |

| Starting Material | 6-Amidino-2-naphthol |

| Reagents | Sodium Bicarbonate, Methanesulfonic Acid |

| Solvent | Methanol |

| Purification | Recrystallization from Ethanol |

| Final Product | 6-Amidino-2-naphthol Methanesulfonate |

| Appearance | Yellow Solid |

| Melting Point | 227-230°C |

| Yield | 53% (from 6-cyano-2-naphthol) |

Alternative Synthetic Approaches to 6-Amidino-2-naphthol Derivatives

While the route starting from 6-hydroxy-2-naphthaldehyde is prominent, an older method for synthesizing 6-cyano-2-naphthol, a key precursor, involves the reaction of 6-bromo-2-naphthol (B32079) with copper(I) cyanide. google.comguidechem.comprepchem.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone at high temperatures. prepchem.com However, the high toxicity of copper cyanide makes this route less favorable from an environmental and safety perspective. google.com

Furthermore, 6-cyano-2-naphthol itself serves as a versatile intermediate for the synthesis of various other derivatives beyond 6-amidino-2-naphthol. These include compounds like 5-bromo-6-hydroxy-2-naphthonitrile, 6-(2-imidazolyl)-2-naphthol, and 1,5-bis(7-amidino-2-naphthalenoxy)-3-oxapentane dihydrochloride, highlighting its importance in medicinal and materials chemistry. sigmaaldrich.comsigmaaldrich.com

Role as a Key Intermediate in the Synthesis of Serine Protease Inhibitors

6-Amidino-2-naphthol hydrochloride, or its methanesulfonate salt, serves as a crucial building block in the synthesis of several potent serine protease inhibitors. nih.gov Its molecular structure contains a naphthalene (B1677914) ring system with a hydroxyl group and an amidino group, making it an ideal precursor for creating ester derivatives with specific biological activities. nih.govresearchgate.net

Nafamostat (B1217035) mesylate (FUT-175), a synthetic serine protease inhibitor, is chemically known as 6-amidino-2-naphthyl-4-guanidinobenzoate dimesylate. google.comresearchgate.net The synthesis of this compound relies on the esterification of 6-amidino-2-naphthol with 4-guanidinobenzoic acid. drugfuture.com

The reaction involves the condensation of 6-amidino-2-naphthol (or its salt form, 6-amidino-2-naphthol methanesulfonate) with 4-guanidinobenzoic acid hydrochloride. drugfuture.comgoogle.com This condensation is typically carried out in a solvent such as pyridine (B92270). drugfuture.comgoogle.com To facilitate the ester bond formation, a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) is often employed. drugfuture.comgoogle.com The reaction can also proceed by using the acid chloride of 4-guanidinobenzoic acid. drugfuture.com The final product, Nafamostat, is then isolated as its dimesylate salt. google.com

Reaction Scheme for Nafamostat Mesylate Synthesis

| Reactant A | Reactant B | Coupling Agent/Solvent | Product | Ref |

|---|---|---|---|---|

| 6-Amidino-2-naphthol (II) | 4-Guanidinobenzoic acid (I) | DCC / Pyridine | Nafamostat | drugfuture.com |

| 6-Amidino-2-naphthol methanesulfonate | 4-Guanidinobenzoic acid hydrochloride | DCC, DMAP / Pyridine | Nafamostat | google.com |

FUT-187 is another potent serine protease inhibitor, structurally related to Nafamostat. nih.govresearchgate.net Its chemical name, 6-amidino-2-naphthyl[4-(4,5-dihydro-1H-imidazol-2-yl)amino] benzoate (B1203000) dimethane sulfonate, explicitly indicates that it is an ester of 6-amidino-2-naphthol. nih.govresearchgate.net

The synthesis involves an esterification reaction between the hydroxyl group of 6-amidino-2-naphthol and the carboxylic acid group of a benzoic acid derivative. In this case, the acid is 4-(4,5-dihydro-1H-imidazol-2-yl)aminobenzoic acid. While specific synthesis papers were not identified in the search, the structure confirms this linkage. The reaction would parallel the synthesis of Nafamostat, likely employing similar condensation agents to form the ester bond, followed by salt formation to yield the final dimethanesulfonate product. The resulting compound exhibits inhibitory activity against various proteases, including those in the complement system. nih.govresearchgate.net

The utility of 6-amidino-2-naphthol as a synthetic intermediate extends beyond Nafamostat and FUT-187. Its reactive hydroxyl group allows for the preparation of a wide range of other 6-amidino-2-naphthyl esters, which have been studied for their potential as protease inhibitors.

Two examples of such preparations are:

6-Amidino-2-naphthyl cinnamate methanesulfonate : This ester is synthesized by reacting 6-amidino-2-naphthol methanesulfonate with cinnamoyl chloride. The reaction is typically conducted in anhydrous pyridine, with the mixture stirred overnight at room temperature. The product is isolated and purified to yield the target ester as its methanesulfonate salt. prepchem.com

6-Amidino-2-naphthyl laurate : The synthesis of this compound involves the reaction of 6-amidino-2-naphthol methanesulfonate with lauric acid. In this case, DCC is used as a coupling agent in anhydrous pyridine to facilitate the esterification. The product is isolated and recrystallized to give 6-amidino-2-naphthyl laurate methanesulfonate. prepchem.com

| Ester Product | Acid Precursor | Coupling Method | Ref |

| 6-Amidino-2-naphthyl cinnamate methanesulfonate | Cinnamoyl chloride | Direct acylation in pyridine | prepchem.com |

| 6-Amidino-2-naphthyl laurate methanesulfonate | Lauric acid | DCC in pyridine | prepchem.com |

Biochemical and Pharmacological Research Applications of 6 Amidino 2 Naphthol Hydrochloride

Role as a Serine Protease Inhibitor

While 6-Amidino-2-naphthol (B1198881) forms the structural core of certain protease inhibitors, its direct role as an inhibitor is limited. nih.govgoogle.com It is generally characterized in scientific literature as a catalytically inert or inactive metabolite of Nafamostat (B1217035). cenmed.comresearchgate.net The potent inhibitory action of Nafamostat stems from its ester structure, which facilitates the acylation of the catalytic serine residue within the active site of target proteases. In this reaction, 6-Amidino-2-naphthol functions as the leaving group. researchgate.net

Direct Inhibition of Tryptic Serine Proteases

Tryptic serine proteases are a family of enzymes that cleave proteins at basic amino acid residues. While its parent compound Nafamostat is a powerful inhibitor of these enzymes, 6-Amidino-2-naphthol hydrochloride itself is not considered a potent direct inhibitor. Its formation is the result of the irreversible inhibition of the protease by Nafamostat. Although it possesses the amidino group characteristic of many trypsin inhibitors, its independent inhibitory capacity is weak. Research literature does not provide significant evidence of direct, potent inhibition of enzymes like trypsin by this metabolite alone.

Comparative Inhibitory Potency against Specific Proteases

Studies comparing the inhibitory effects of this compound against specific serine proteases underscore its general classification as an inactive metabolite, especially in contrast to the high potency of Nafamostat.

Matriptase is a type II transmembrane serine protease involved in epithelial integrity and has been implicated in cancer progression. While Nafamostat is a known inhibitor of matriptase, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against matriptase are not prominently reported in scientific literature, which is consistent with its characterization as an inactive metabolite.

Prostasin, another transmembrane serine protease, plays a role in regulating sodium balance in epithelial tissues. Research investigating the inhibitory action of Nafamostat has specifically described its metabolite, 6-Amidino-2-naphthol, as a "catalytically inert species, demonstrating no effect upon prostasin secretion". cenmed.com This indicates a lack of significant inhibitory activity against this particular protease.

Human Airway Trypsin-like Protease (HAT), also known as TMPRSS11D, is involved in the activation of respiratory viruses. While specific data for HAT is scarce, research on the closely related Transmembrane Protease, Serine 2 (TMPRSS2), another critical airway protease, provides insight. One study reported an IC₅₀ value for 6-Amidino-2-naphthol against TMPRSS2 to be (1.6 ± 0.5) µM. researchgate.net Although this demonstrates measurable activity, it is substantially weaker than that of Nafamostat. This finding supports its role as a leaving group with low residual activity rather than a primary inhibitor. researchgate.net

Inhibitory Profile of this compound

| Protease | Inhibitory Activity (IC₅₀/Kᵢ) | Remarks |

|---|---|---|

| Tryptic Serine Proteases (General) | Data not available; considered weak/inactive. | Functions as a leaving group from the parent inhibitor, Nafamostat. |

| Matriptase | Data not available. | Considered an inactive metabolite. |

| β-Tryptase | Data not available. | Considered an inactive metabolite. |

| Prostasin | No effect observed. cenmed.com | Described as a catalytically inert species against this protease. cenmed.com |

| Airway Trypsin-like Protease (TMPRSS2) | IC₅₀ = 1.6 ± 0.5 µM researchgate.net | Data for closely related protease TMPRSS2. Shows measurable but weak activity. |

Comparison of Inhibitory Activity: 6-Amidino-2-naphthol vs. Nafamostat

| Protease | 6-Amidino-2-naphthol (Metabolite) | Nafamostat (Parent Compound) |

|---|---|---|

| Prostasin | No inhibitory effect. cenmed.com | Potent Inhibitor researchgate.net |

| HAT (Human Airway Trypsin-like Protease) | Data not available (presumed weak). | Weakly Inhibited researchgate.net |

| TMPRSS2 | IC₅₀ = 1.6 µM researchgate.net | Potent Inhibitor mdpi.com |

| Tryptase | Data not available (presumed inactive). | Potent Inhibitor researchgate.net |

Mechanism of Action in Enzyme Inhibition Studies

This compound is primarily recognized in scientific literature as a metabolite of the serine protease inhibitor Nafamostat mesylate. scbt.comcenmed.comcymitquimica.com In studies investigating the inhibitory action of Nafamostat, 6-amidino-2-naphthol has been characterized as a catalytically inert or inactive species. cenmed.comtandfonline.com Research has shown that, unlike its parent compound, it demonstrates no effect on prostasin secretion in M-1 cells and in rats, which Nafamostat was found to inhibit. cenmed.com This lack of activity is a key characteristic noted in its biochemical profile. cenmed.comtandfonline.com

Information specifically detailing a reversible competitive interaction of this compound within the specificity pockets of enzymes is not available in the provided research findings. Its characterization as an inactive metabolite suggests it does not engage in the significant inhibitory binding typical of its parent compound. cenmed.comtandfonline.com

Significance as a Metabolite in Drug Metabolism Studies

The principal significance of this compound in pharmacological research is its role as a product of drug metabolism. cenmed.comcymitquimica.com It serves as a crucial analyte in pharmacokinetic studies of Nafamostat mesylate to understand the parent drug's stability, degradation, and metabolic fate. tandfonline.com

This compound is consistently identified as a major metabolite of Nafamostat mesylate. cenmed.comguidechem.com Nafamostat is known to be highly unstable and is rapidly hydrolyzed into two primary metabolites: 6-amidino-2-naphthol and p-guanidinobenzoic acid. tandfonline.com The presence of 6-amidino-2-naphthol is a direct indicator of the degradation of the parent drug, Nafamostat. tandfonline.com

The metabolism of Nafamostat mesylate into 6-amidino-2-naphthol is a rapid process mediated by esterase enzymes. tandfonline.comresearchgate.net In the liver, this hydrolysis is predominantly carried out by carboxylesterases. nih.govjst.go.jp Specifically, studies using human liver microsomes have shown that human carboxylesterase 2 is capable of hydrolyzing nafamostat effectively. nih.gov In the blood, arylesterases are primarily responsible for the degradation of Nafamostat. nih.govjst.go.jp The hydrolytic activity in liver microsomes is markedly inhibited by carboxylesterase inhibitors, confirming the involvement of this enzyme class in the metabolic pathway. nih.govjst.go.jp

Table 1: Enzymes Involved in the Hydrolysis of Nafamostat Mesylate

| Enzyme Source | Predominant Enzyme(s) | Role in Metabolism |

| Liver | Hepatic Carboxylesterase (specifically Carboxylesterase 2) | Major pathway for metabolizing Nafamostat in the liver. nih.govjst.go.jp |

| Blood (Erythrocytes, Plasma) | Arylesterases | Responsible for the rapid degradation of Nafamostat in circulation. nih.govjst.go.jp |

Following its formation from the hydrolysis of Nafamostat, 6-amidino-2-naphthol is considered an inactive metabolite. tandfonline.comresearchgate.net It does not possess the protease-inhibiting activity of the parent compound, Nafamostat mesylate. cenmed.com This inactivation is a critical aspect of the pharmacokinetics of Nafamostat, as the therapeutic effect is terminated upon its conversion to 6-amidino-2-naphthol and p-guanidinobenzoic acid. tandfonline.com

While the metabolism of Nafamostat to 6-amidino-2-naphthol is well-documented, specific details regarding the subsequent renal excretion pathway for this particular metabolite are not extensively described in the available search results. For other drugs, inactive carboxylate metabolites are often eliminated via renal pathways. nih.gov For instance, a study on the structurally similar compound 1-amino-2-naphthol-6-sulphonic acid showed that a significant portion of the substance is excreted in the urine in both rats and rabbits. nih.gov However, a direct confirmation of the excretion route for this compound is not specified.

Metabolite of FUT-187

6-Amidino-2-naphthol is also a known metabolite of FUT-187 (sepimostat mesilate), a synthetic protease inhibitor. nih.govnih.govnih.gov FUT-187, chemically known as 6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate dimethanesulfonate, is structurally related to nafamostat and undergoes hydrolysis to yield 6-amidino-2-naphthol and a benzoic acid derivative. nih.govresearchgate.net

FUT-187 was developed as a potential oral therapeutic agent with potent anti-complement activity. nih.govnih.gov Pharmacological studies on FUT-187 have investigated its inhibitory effects on various enzymes and its efficacy in experimental models of pancreatitis. nih.govnih.gov The metabolic pathway of FUT-187 leads to the formation of 6-amidino-2-naphthol, which is then further analyzed in biological fluids to understand the pharmacokinetics of the parent drug. nih.gov

Methodologies for Quantifying 6-Amidino-2-naphthol in Biological Samples

Accurate quantification of 6-amidino-2-naphthol in biological samples is crucial for pharmacokinetic studies of its parent compounds, nafamostat and FUT-187. Various analytical techniques have been developed for this purpose.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the quantification of 6-amidino-2-naphthol in biological matrices such as plasma. nih.govtandfonline.com This technique involves the separation of the analyte by liquid chromatography followed by its detection and quantification using a tandem mass spectrometer.

In a typical LC-MS/MS method, multiple reaction monitoring (MRM) mode is used to enhance selectivity and sensitivity. For 6-amidino-2-naphthol, specific precursor-to-product ion transitions are monitored. For instance, transitions such as m/z 187.00→170.05, 187.00→115.05, and 187.00→143.15 have been utilized for its detection. researchgate.net The method is often validated over a specific concentration range, for example, from 1 to 100 ng/mL, to ensure its accuracy and precision. researchgate.net

Fluorometric Estimation of Active-Site Concentration in Protease Assays

The fluorescent properties of 6-amidino-2-naphthol have been exploited to develop a method for estimating the active-site concentration of certain proteases. This technique, known as active-site titration, is based on the enzymatic hydrolysis of a substrate that releases a fluorescent product. researchgate.netnih.govnih.gov

In the context of TMPRSS2, the acylation of the enzyme by nafamostat results in the release of the fluorogenic 6-amidino-2-naphthol. researchgate.net By measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 320 nm excitation and 490 nm emission), the amount of released 6-amidino-2-naphthol can be quantified. researchgate.net This, in turn, allows for the calculation of the number of active enzyme sites. researchgate.net A standard curve of known 6-amidino-2-naphthol concentrations is used for calibration. researchgate.net

Considerations for Sample Collection and Storage Stability

The stability of 6-amidino-2-naphthol and its parent compounds in biological samples is a critical factor that can significantly impact the accuracy of quantitative analysis. tandfonline.comresearchgate.net

The parent compounds of 6-amidino-2-naphthol, nafamostat and FUT-187, are esters that are susceptible to rapid hydrolysis by esterases present in blood. nih.govtandfonline.comresearchgate.net These enzymes are found in both erythrocytes and plasma. tandfonline.comresearchgate.net This enzymatic degradation leads to the formation of 6-amidino-2-naphthol and can result in an overestimation of the metabolite concentration and an underestimation of the parent drug concentration if not properly controlled. tandfonline.com

To mitigate this issue, several precautions are necessary during sample collection and handling. These include:

Use of esterase inhibitors: Blood collection tubes containing esterase inhibitors like sodium fluoride (B91410) can help to reduce the rate of hydrolysis. tandfonline.comnih.gov

Temperature control: Chilling the samples to 4°C immediately after collection and during processing can significantly slow down enzymatic activity. tandfonline.comtandfonline.com

Prompt processing: Centrifugation of blood samples to separate plasma should be performed as quickly as possible to minimize the contact time with erythrocytes, which have high esterase activity. tandfonline.commdpi.com

Acidification: Adjusting the pH of plasma samples to an acidic range has been shown to be essential for inhibiting the enzymatic hydrolysis of nafamostat. researchgate.netmdpi.com

Studies have shown that even with these measures, some degradation can still occur. For instance, nafamostat in extracted plasma stored at 5°C has been observed to degrade at a rate of approximately 4.7% per hour. tandfonline.comresearchgate.nettandfonline.com Therefore, it is crucial to establish and follow strict protocols for sample collection, handling, and storage to ensure the integrity of the samples and the reliability of the analytical results.

Degradation Monitoring in Plasma

The monitoring of this compound in plasma is a critical aspect of understanding the pharmacokinetics and stability of its parent compound, nafamostat mesylate. Nafamostat is known to be rapidly hydrolyzed by esterases present in blood and plasma, yielding 6-amidino-2-naphthol and p-guanidinobenzoic acid as its primary, inactive metabolites. researchgate.net Consequently, the appearance and quantification of 6-amidino-2-naphthol in plasma samples serve as a direct indicator of nafamostat degradation. tandfonline.com

Research has focused on developing robust bioanalytical methods to accurately measure both nafamostat and 6-amidino-2-naphthol, which is essential for reliable pharmacokinetic studies. The inherent instability of nafamostat in biological matrices presents a significant analytical challenge. researchgate.net Studies have shown that the degradation of nafamostat in extracted plasma occurs at a notable rate. For instance, in extracted plasma samples stored in an autosampler at 5°C, nafamostat degrades at a rate of approximately 4.7 ± 0.7% per hour. researchgate.nettandfonline.comtandfonline.comnih.gov This degradation is accompanied by a corresponding increase in the concentration of 6-amidino-2-naphthol. tandfonline.com

Several factors have been identified that influence the rate of degradation in plasma, including temperature and the presence of anticoagulants and esterase inhibitors. Storing blood samples at reduced temperatures, such as 4°C, has been shown to improve the stability of nafamostat and thus slow the formation of 6-amidino-2-naphthol. tandfonline.com For example, when blood was collected in lithium heparin tubes and stored at 4°C, 94% of nafamostat remained after 2 hours. tandfonline.com Similarly, using blood collection tubes containing sodium fluoride/potassium oxalate (B1200264) at 4°C resulted in 91% of nafamostat remaining after 3 hours. tandfonline.comnih.gov

Furthermore, maintaining an acidic environment is crucial for inhibiting the enzymatic hydrolysis of nafamostat in plasma. researchgate.netmdpi.com The addition of acid to plasma samples has been demonstrated to significantly enhance the stability of nafamostat, thereby providing a more accurate assessment of its concentration over time. mdpi.com

The following table summarizes the findings from a study on the stability of nafamostat in extracted plasma and the conditions affecting its degradation to 6-amidino-2-naphthol.

| Condition | Analyte Monitored | Key Findings | Reference |

| Extracted Plasma Stability | Nafamostat & 6-amidino-2-naphthol | In extracted plasma samples stored at 5°C, the peak area of nafamostat decreased over an 8-hour period, while the peak area of 6-amidino-2-naphthol increased. | tandfonline.com |

| Rate of Degradation | Nafamostat | The degradation rate of nafamostat in extracted plasma was determined to be 4.7 ± 0.7% per hour. | researchgate.nettandfonline.comtandfonline.comnih.gov |

| Blood Collection at 4°C | Nafamostat | Stability was improved with 94% of nafamostat remaining after 2 hours in lithium heparin tubes and 91% remaining after 3 hours in sodium fluoride/potassium oxalate tubes. | tandfonline.com |

| pH Influence | Nafamostat | An acidic pH was found to be essential to inhibit the enzymatic hydrolysis of nafamostat in rat plasma samples. | researchgate.netmdpi.com |

Advanced Research on the Interplay with Serine Protease Inhibitors

Role as a Fluorescent Leaving Group in Protease Inactivation Studies

One of the significant applications of 6-Amidino-2-naphthol (B1198881) is its use as a fluorescent leaving group in the investigation of protease inactivation mechanisms. This property allows researchers to monitor the chemical reactions that occur when an inhibitor binds to a protease.

During the inactivation of serine proteases by certain inhibitors, an acyl-enzyme intermediate is formed. This process involves the stoichiometric release of 6-Amidino-2-naphthol. The fluorescence of the released naphthol provides a real-time signal that corresponds directly to the number of enzyme molecules that have reacted with the inhibitor. This one-to-one relationship is critical for accurately quantifying the kinetics of the inhibition process.

The release of 6-Amidino-2-naphthol helps to distinguish between different mechanisms of enzyme inactivation, such as suicide inhibition and product inhibition. wikipedia.orglibretexts.org In suicide inhibition, an inhibitor analog binds to the active site and is chemically modified by the enzyme, leading to the formation of a reactive group that irreversibly inactivates the enzyme. wikipedia.org The continuous, stoichiometric release of the fluorescent naphthol can indicate such a mechanism-based inactivation. libretexts.org In contrast, product inhibition occurs when the product of the enzymatic reaction binds to the active site and prevents further substrate binding. By monitoring the release and potential rebinding of 6-Amidino-2-naphthol, researchers can gain insights into the specific pathway of prolonged enzyme inactivation.

Structural Insights into Protease-Inhibitor Complexes

Understanding the three-dimensional structure of protease-inhibitor complexes is essential for the design of new and more effective drugs. 6-Amidino-2-naphthol has been instrumental in providing these structural insights.

The S1 pocket is a key specificity determinant in many serine proteases, accommodating the side chain of the substrate's amino acid at the cleavage site. nih.govlibretexts.org The amidino group of 6-Amidino-2-naphthol is well-suited to bind within the S1 pocket of trypsin-like serine proteases, which have a preference for positively charged residues like arginine or lysine. cambridgemedchemconsulting.comnih.gov This specific binding interaction is a crucial factor in the potency and selectivity of inhibitors that incorporate this moiety.

X-ray crystallography has provided detailed atomic-level pictures of how inhibitors containing the 6-Amidino-2-naphthol group bind to serine proteases such as urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2). These studies have visualized the precise orientation of the inhibitor within the active site, highlighting the key hydrogen bonds and hydrophobic interactions that stabilize the complex. This structural information is invaluable for structure-based drug design efforts aimed at developing more potent and selective inhibitors for these medically relevant proteases.

To complement experimental data, computational methods like molecular dynamics (MD) simulations and binding free energy calculations are employed. arxiv.orgnih.govnih.gov MD simulations provide a dynamic view of the protease-inhibitor complex, revealing the flexibility of both the enzyme and the inhibitor and how they adapt to each other upon binding. arxiv.orgescholarship.org Binding free energy calculations, often used in conjunction with MD simulations, can predict the affinity of an inhibitor for a protease. nih.govnih.gov These computational approaches allow for the in-silico evaluation of novel inhibitor designs, helping to prioritize which compounds should be synthesized and tested in the laboratory. escholarship.org

Conformation-Specific Interactions within Catalytic Sites

The interaction of inhibitors with serine proteases is a highly specific process governed by the three-dimensional structure of the enzyme's active site. This site typically includes a substrate-binding pocket (S1 pocket) and a catalytic triad (B1167595) of amino acids (Serine, Histidine, Aspartate). nih.govlibretexts.org The specificity of proteases like trypsin is determined by the characteristics of this S1 pocket. In trypsin, the pocket is deep and contains an acidic aspartate residue at its base, which stabilizes the binding of positively charged side chains like those of arginine or lysine. nih.gov

The 6-amidino-2-naphthol molecule possesses a benzamidine-like structure, a well-known motif for serine protease inhibition. The positively charged amidinium group is structurally analogous to the side chains of arginine and lysine, allowing it to act as a potent anchor within the S1 specificity pocket of trypsin-like serine proteases.

The binding conformation is characterized by several key interactions:

Salt Bridge Formation: The primary interaction is the formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate group of the conserved aspartate residue at the bottom of the S1 pocket.

Hydrogen Bonding: The amino groups of the amidinium moiety act as hydrogen bond donors, forming a network of hydrogen bonds with backbone carbonyl groups of the enzyme (e.g., Gly193) and the side chains of other residues lining the pocket. These interactions mimic the binding of a natural substrate. nih.gov

Hydrophobic Interactions: The naphthalene (B1677914) ring of the molecule engages in hydrophobic and van der Waals interactions with the non-polar side chains of amino acids that form the walls of the catalytic cleft, further stabilizing the enzyme-inhibitor complex.

This conformation-specific binding, driven by a combination of electrostatic, hydrogen bonding, and hydrophobic forces, anchors the inhibitor within the active site, thereby blocking access to natural substrates and inhibiting the enzyme's catalytic function.

Research on Impurity Components in Synthesis of Related Compounds

6-Amidino-2-naphthol is a key intermediate in the synthesis of Nafamostat (B1217035) Mesylate. google.comwipo.int The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient. Impurities can arise from starting materials, byproducts of side reactions, or degradation of the product. A systematic study of impurities in nafamostat mesylate has identified several compounds, some of which could potentially originate from the synthesis of the 6-amidino-2-naphthol moiety. nih.gov

The synthesis of 6-amidino-2-naphthol typically begins with the preparation of its precursor, 6-cyano-2-naphthol (B14798). guidechem.com Two primary synthetic routes to 6-cyano-2-naphthol are commonly employed, each with a distinct impurity profile.

Route 1: From 6-bromo-2-naphthol (B32079)

This traditional method involves the reaction of 6-bromo-2-naphthol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). guidechem.comprepchem.com

Potential Impurities:

Unreacted 6-bromo-2-naphthol: Incomplete reaction can lead to the carryover of this starting material.

Copper complexes: Residual copper from the reagent can form complexes that are difficult to remove.

Byproducts from solvent degradation: High reaction temperatures (135-200°C) can cause the decomposition of solvents like DMF, leading to various impurities. prepchem.com

Route 2: From 6-hydroxy-2-naphthaldehyde (B1303687)

A more modern and safer approach avoids the use of highly toxic cyanide reagents. In this method, 6-hydroxy-2-naphthaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to form an oxime, which is then dehydrated to yield 6-cyano-2-naphthol. guidechem.com

Potential Impurities:

Unreacted 6-hydroxy-2-naphthaldehyde: The starting aldehyde may persist if the reaction does not go to completion.

6-hydroxy-2-naphthaldehyde oxime: The intermediate oxime may not be fully converted to the nitrile.

Isomeric impurities: Impurities present in the starting naphthaldehyde could be carried through the synthesis.

Once 6-cyano-2-naphthol is obtained, it is converted to 6-amidino-2-naphthol via the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) in the presence of hydrogen chloride (HCl) to form an imino ether hydrochloride salt, which is then reacted with ammonia (B1221849) to yield the final amidine. google.com

Potential Impurities from the Pinner Reaction:

6-hydroxy-2-naphthalene imino methyl ester hydrochloride: Incomplete ammonolysis can leave this intermediate as an impurity. google.com

Carboxylic acid derivatives: Hydrolysis of the nitrile or intermediate imino ether can lead to the formation of the corresponding carboxylic acid or ester.

The table below summarizes the key intermediates in the synthesis of 6-Amidino-2-naphthol.

| Compound Name | Role in Synthesis | CAS Number | Molecular Formula |

| 6-bromo-2-naphthol | Starting Material (Route 1) | 15231-91-1 | C₁₀H₇BrO |

| 6-hydroxy-2-naphthaldehyde | Starting Material (Route 2) | 708-06-5 | C₁₁H₈O₂ |

| 6-cyano-2-naphthol | Key Intermediate | 52927-22-7 | C₁₁H₇NO |

| 6-hydroxy-2-naphthalene imino methyl ester hydrochloride | Pinner Reaction Intermediate | Not Available | C₁₂H₁₂ClNO₂ |

| 6-amidino-2-naphthol | Final Intermediate | 58200-88-7 | C₁₁H₁₀N₂O |

Translational Research and Therapeutic Implications Indirectly Via Parent Compounds

Research on Parent Compound Nafamostat (B1217035) Mesylate

Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity. scientificarchives.compatsnap.com It is known to inhibit various enzyme systems involved in coagulation, fibrinolysis, and inflammation. scientificarchives.com Research has primarily focused on its anticoagulant, anti-inflammatory, and antiviral properties.

Anticoagulant Research

Nafamostat mesylate's anticoagulant properties stem from its ability to inhibit key proteases in the coagulation cascade, such as thrombin and Factor Xa. patsnap.com This prevents the formation of blood clots, making it a valuable agent in clinical situations where anticoagulation is necessary. patsnap.com

Nafamostat mesylate has been utilized as an anticoagulant during extracorporeal circulation, such as in continuous renal replacement therapy (CRRT) and extracorporeal membrane oxygenation (ECMO). scientificarchives.comnih.govnih.gov Its short half-life of approximately 8 to 10 minutes makes it a suitable option for regional anticoagulation, where its effects are confined to the extracorporeal circuit, minimizing the risk of systemic bleeding in the patient. nih.govnih.govresearchgate.net Studies have shown its efficacy in preventing thrombosis in these circuits. nih.gov In patients undergoing ECMO, nafamostat mesylate demonstrated its utility as a regional anticoagulant, maintaining a lower activated partial thromboplastin time (aPTT) in the patient compared to the ECMO circuit. nih.gov This suggests it can be a safer alternative for patients at a high risk of bleeding. nih.govnih.gov

In the context of hemodialysis for patients with end-stage renal disease, particularly those at a high risk of bleeding, nafamostat mesylate has been investigated as a regional anticoagulant. karger.comtandfonline.comkarger.comwjgnet.com It has been shown to effectively prevent clot formation within the hemodialysis circuit without prolonging systemic coagulation time. karger.comkarger.com A retrospective study comparing nafamostat mesylate to citrate anticoagulation in 651 hemodialysis sessions found that nafamostat was associated with a lower risk of major clotting of the extracorporeal circuit. tandfonline.com Specifically, premature termination of dialysis due to clotting occurred in 0.84% of sessions with nafamostat compared to 5.19% with citrate. tandfonline.com

Table 1: Comparison of Anticoagulants in Hemodialysis

| Anticoagulant | Number of Sessions | Premature Dialysis Due to Clotting (%) |

|---|---|---|

| Nafamostat Mesylate | 362 | 0.84% |

| Citrate | 289 | 5.19% |

Anti-inflammatory Research

Nafamostat mesylate exhibits potent anti-inflammatory effects by inhibiting various proteases involved in inflammatory cascades. patsnap.comnih.gov It has been shown to reduce the infiltration of inflammatory cells like macrophages and neutrophils, thereby mitigating inflammation and subsequent tissue damage. nih.govresearchgate.net Research indicates that nafamostat can suppress the production of pro-inflammatory cytokines. scientificarchives.comresearchgate.net In conditions such as acute pancreatitis, where the excessive activation of the serine protease trypsin drives the inflammatory response, nafamostat's inhibitory action can reduce tissue damage. patsnap.com Furthermore, it has been observed to have immunomodulatory effects and can attenuate the systemic inflammatory response in models of virus-like illness. nih.gov

Antiviral Research (e.g., SARS-CoV-2)

Recent research has highlighted the potential of nafamostat mesylate as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. scientificarchives.comdrugtargetreview.comasm.org Its antiviral activity is primarily attributed to its ability to inhibit a host cell protease crucial for viral entry. scientificarchives.comasm.org

The entry of SARS-CoV-2 into host cells is dependent on the priming of its spike (S) protein by the cellular serine protease TMPRSS2 (transmembrane protease, serine 2). scientificarchives.comasm.org Nafamostat mesylate has been identified as a potent inhibitor of TMPRSS2. scientificarchives.comasm.org By blocking the activity of TMPRSS2, nafamostat prevents the cleavage and activation of the viral S protein, thereby inhibiting the fusion of the virus with the host cell membrane and blocking viral entry. scientificarchives.comdrugtargetreview.com Studies have shown that nafamostat mesylate can inhibit SARS-CoV-2 infection in human lung cells at concentrations that are likely achievable and safe in patients. drugtargetreview.comasm.org In vitro studies demonstrated that nafamostat is significantly more potent than camostat mesylate, another serine protease inhibitor, in blocking SARS-CoV-2 S protein-initiated fusion and infection. drugtargetreview.comasm.orgasm.org Preclinical studies in mouse models of COVID-19 have provided further evidence for its efficacy, showing that nafamostat treatment can reduce viral replication in the lungs and lessen disease severity. nih.govasm.org

TMPRSS2 Inhibition Research

Nafamostat, which is rapidly metabolized to 6-amidino-2-naphthol (B1198881), has been identified as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2). tandfonline.comnih.gov This enzyme is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells. mdpi.commaplespub.com TMPRSS2 facilitates viral entry by cleaving the spike protein on the virus's surface, which allows for the fusion of the viral and cellular membranes. mdpi.comacs.org

Research has shown that nafamostat is a more potent inhibitor of TMPRSS2-mediated viral entry than camostat, another serine protease inhibitor. maplespub.comnih.gov In vitro studies and molecular modeling have confirmed that nafamostat effectively blocks the catalytic activity of TMPRSS2. researchgate.netnih.gov While the inhibitory activity of its metabolites was initially reported as unknown, subsequent research has provided direct evidence of their role. nih.govacs.org A 2023 study detailed the crystal structure of TMPRSS2 in a complex with 6-amidino-2-naphthol, confirming it as a noncovalent inhibitor of the enzyme. thesgc.org This finding highlights that the therapeutic effect of nafamostat in this context may be carried out, at least in part, by its active metabolite.

| Compound | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| Nafamostat Mesylate | Inhibits TMPRSS2, a host cell serine protease. | Potently blocks SARS-CoV-2 entry into human lung cells. mdpi.com Exhibits greater potency than camostat mesylate in reducing SARS-CoV-2 and MERS-CoV infection in human airway epithelia. nih.govnih.gov | mdpi.comnih.govnih.gov |

| 6-Amidino-2-naphthol | Acts as a noncovalent inhibitor of TMPRSS2. | As the active metabolite of nafamostat, it directly binds to TMPRSS2. The crystal structure of the TMPRSS2/6-amidino-2-naphthol complex has been resolved. thesgc.org | thesgc.org |

Research in Acute Pancreatitis Treatment

Nafamostat mesylate is a synthetic serine protease inhibitor used in the treatment of acute pancreatitis. mdpi.compatsnap.com The pathophysiology of acute pancreatitis involves the premature activation of digestive enzymes, such as trypsin, within the pancreas, leading to autodigestion and a severe inflammatory response. patsnap.com By inhibiting a wide spectrum of serine proteases, including trypsin and kallikrein, nafamostat helps to interrupt this inflammatory cascade. mdpi.compatsnap.com

| Compound | Therapeutic Target | Summary of Research | References |

|---|---|---|---|

| Nafamostat Mesylate | Serine proteases (e.g., trypsin, kallikrein). | Used clinically for acute pancreatitis in Japan and South Korea. maplespub.comtalphera.com It is believed to work by stopping the cascade of inflammation caused by the activation of trypsinogen into trypsin. nih.gov | maplespub.comtalphera.comnih.gov |

| Nafamostat Mesylate | Prevention of Post-ERCP Pancreatitis (PEP). | A meta-analysis concluded that preoperative use of nafamostat can effectively prevent mild and moderate PEP in patients. nih.gov | nih.gov |

Neuroprotective Role Research

Research has indicated a potential neuroprotective role for nafamostat mesylate, particularly in the context of cerebral ischemia. nih.gov Studies using a rat model of transient focal cerebral ischemia found that the administration of nafamostat mesylate during ischemia and reperfusion significantly reduced brain infarct volume, edema, and associated neurological deficits. nih.gov

The proposed mechanism for this neuroprotective effect is the inhibition of thrombin, a blood coagulation serine protease. nih.gov Thrombin expression and activity were found to increase in the brain following an ischemic event, and nafamostat administration significantly inhibited this increase. nih.gov By reducing thrombin activity, nafamostat may protect neurons from damage and cell death, thereby improving functional outcomes after an ischemic stroke. nih.gov

Research on Parent Compound FUT-187

FUT-187, also known as sepimostat mesilate, is another synthetic protease inhibitor that has been investigated for its therapeutic potential in inflammatory conditions. nih.govnih.gov

Experimental Pancreatitis Models

The efficacy of FUT-187 has been evaluated in various experimental models of pancreatitis in rats and dogs. nih.gov In models of trypsin- and phospholipase A2-induced pancreatitis in rats, FUT-187 significantly increased the survival rate in a dose-dependent manner. nih.gov In ethionine-induced pancreatitis, it decreased plasma enzyme activities and showed a tendency to improve the histopathological state of the pancreas. nih.gov The therapeutic effects of FUT-187 in these experimental models were found to be largely equivalent to those of camostat mesilate, suggesting its potential as an effective agent for treating pancreatitis. nih.gov

Anticomplement Activity Research

FUT-187 exhibits significant inhibitory activity against the complement system, a key component of the innate immune response that can contribute to inflammation and tissue damage when overactivated. nih.gov It has selective inhibitory effects on serine proteases of the complement pathway, including C1r and C1s. nih.gov In both in vitro and in vivo studies, FUT-187 demonstrated potent inhibition of complement-mediated hemolysis. Furthermore, it showed a superior protective effect against Forssman shock in guinea pigs—a condition initiated by complement activation—when compared to the related compound FUT-175. nih.gov

Research on Inflammatory Diseases

The dual action of FUT-187 as an inhibitor of both proteases and the complement system suggests its utility for a range of inflammatory diseases. nih.gov Research has indicated that by controlling the excessive activation of the complement system and subsequent platelet aggregation, FUT-187 could serve as a potent oral therapeutic agent for various inflammatory conditions driven by these pathways. nih.gov

| Area of Research | Model/System Studied | Key Findings | References |

|---|---|---|---|

| Experimental Pancreatitis | Rat and canine models. | Increased survival rates, decreased plasma enzyme activity, and ameliorated histopathological changes. Efficacy was comparable to camostat mesilate. nih.gov | nih.gov |

| Anticomplement Activity | In vitro hemolysis assays; in vivo Forssman shock model (guinea pigs). | Inhibited complement-mediated hemolysis and provided significant protection against Forssman shock, suggesting potent anticomplement activity. nih.gov | nih.gov |

| Inflammatory Diseases | General (based on mechanism). | Suggested as a potential oral therapeutic agent for inflammatory diseases attributed to excessive complement system activation. nih.gov | nih.gov |

Toxicological Research of Related Compounds

6-Amidino-2-naphthol hydrochloride is a primary metabolite of Nafamostat mesylate, a synthetic serine protease inhibitor. scbt.comguidechem.com Consequently, toxicological research relevant to this compound is often inferred from studies conducted on its parent compound, Nafamostat. Preclinical safety and toxicological assessments of Nafamostat have been performed to evaluate its pharmacodynamic properties and potential for adverse effects.

Computer-based (in silico) toxicity analyses have predicted that Nafamostat is non-AMES toxic, indicating it is not likely to be mutagenic. The same analyses predicted it to be non-carcinogenic. nih.gov Further predictions suggest that Nafamostat is a weak inhibitor of the human ether-a-go-go-related gene (hERG), a potassium channel that, when blocked, can lead to cardiac arrhythmias. nih.gov

Acute toxicity studies, which determine the lethal dose 50% (LD50), have also been evaluated for Nafamostat. The predicted LD50 doses for Nafamostat were found to be in an optimal range, suggesting it is nonlethal and possesses favorable pharmacodynamic characteristics. nih.gov These studies are crucial in the early stages of drug development to identify potential safety concerns.

The following table summarizes the key toxicological parameters predicted for the parent compound, Nafamostat.

| Toxicological Parameter | Finding for Nafamostat | Implication |

| AMES Toxicity | Predicted Non-toxic | Low likelihood of being mutagenic |

| Carcinogenicity | Predicted Non-carcinogen | Low likelihood of causing cancer |

| hERG Inhibition | Weak Inhibitor | Low risk of causing long QT syndrome |

| Acute Rat Toxicity (LD50) | Optimal | Considered nonlethal in this model |

Future Directions and Emerging Research Areas

Development of Novel Serine Protease Inhibitors Based on Structural Insights

The development of new, effective serine protease inhibitors is a significant goal in medicinal chemistry, with structure-based drug design being a primary approach. mdpi.com The catalytic domain of trypsin-like serine proteases, which features a highly conserved structure, is a common target for such design efforts. nih.gov The chemical structure of 6-Amidino-2-naphthol (B1198881), as a metabolite of the potent protease inhibitor Nafamostat (B1217035), offers valuable insights for creating next-generation therapeutics. cymitquimica.commdpi.com

The core of this research lies in understanding the interaction between the inhibitor and the protease's active site. nih.gov The amidino group on the 6-Amidino-2-naphthol molecule is particularly significant. This positively charged group is well-suited to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases, a key interaction for potent and selective inhibition. The naphthol backbone provides a rigid scaffold that can be chemically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Future research will likely focus on synthesizing novel analogues of 6-Amidino-2-naphthol. By modifying the naphthol ring with different substituents, researchers can explore how these changes affect interactions with other subsites (S2, S3, etc.) on the protease surface, potentially leading to inhibitors with enhanced specificity for particular proteases. nih.gov For instance, studies on other inhibitor classes, such as 6-chloro-2-pyrones, have shown that specific substitutions are crucial for activity, as unsubstituted parent compounds are often inactive. nih.gov This principle of structure-activity relationship is central to leveraging the 6-Amidino-2-naphthol scaffold to develop new therapeutic agents for conditions like pancreatitis or for antiviral applications where serine proteases like TMPRSS2 are key. mdpi.comgoogle.com

Advanced Analytical Methodologies for Metabolite Profiling

Precise and sensitive measurement of drug metabolites in biological fluids is crucial for understanding the parent drug's pharmacology. For 6-Amidino-2-naphthol, which is a metabolite of a compound developed for pancreatitis therapy, robust analytical methods are essential. nih.gov A key area of ongoing development is the refinement of high-performance liquid chromatography (HPLC) techniques for its quantification.

A specific reversed-phase HPLC assay has been developed for the simultaneous determination of the parent drug and its metabolites, including the amidinonaphthol moiety. nih.gov This method employs fluorescence detection with post-column alkaline degradation for the parent drug and the 6-Amidino-2-naphthol metabolite, while a separate benzoic acid moiety metabolite is measured using ultraviolet detection. nih.gov This multi-detection strategy allows for comprehensive profiling from a single sample.

The sensitivity of these methods is a critical parameter. The reported detection limits demonstrate the high sensitivity achievable with current technology. nih.gov

| Analyte | Matrix | Detection Limit | Signal-to-Noise Ratio (S/N) |

| Intact Drug | Plasma | 0.5 ng/ml | 12 |

| 6-Amidino-2-naphthol | Plasma | 0.5 ng/ml | 12 |

| Intact Drug | Urine / Faeces | 10 ng/ml | 32 |

| 6-Amidino-2-naphthol | Urine / Faeces | 10 ng/ml | 32 |

Table 1: Reported detection limits for an HPLC-based assay. nih.gov

Future advancements will likely focus on improving throughput, further enhancing sensitivity, and adapting these methods for a wider range of biological matrices. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) could offer even greater selectivity and lower detection limits, facilitating more detailed pharmacokinetic and metabolic studies.

Elucidation of Broader Biological Activities and Molecular Targets

While 6-Amidino-2-naphthol is primarily recognized as a metabolite, its structural features suggest it may possess intrinsic biological activities worthy of investigation. The naphthol ring is a component of naphthoquinones, a class of compounds known for a broad spectrum of biological effects, including cytotoxic and anticancer properties. mdpi.com These activities are often attributed to the generation of reactive oxygen species (ROS) and the ability to interact with biological nucleophiles like proteins and DNA. mdpi.com

Furthermore, the 6-amidino functional group is a key feature in other classes of bioactive molecules. For example, 6-amidino-2-arylbenzothiazoles have been synthesized and evaluated for their antiproliferative and antitrypanosomal activities. nih.gov Studies on these related compounds have shown that their anticancer effects can involve metabolic activation that generates DNA adducts in sensitive tumor cells. nih.gov Some amidino benzothiazoles have also demonstrated the ability to bind to DNA through both groove binding and intercalation. nih.gov

These findings encourage future research to screen 6-Amidino-2-naphthol and its derivatives for a wider range of biological effects beyond serine protease inhibition. Investigating its potential as an anticancer, antimicrobial, or antiparasitic agent could uncover novel therapeutic applications. nih.govmdpi.com Elucidating its interactions with various molecular targets—such as DNA, topoisomerases, or kinases—could reveal new mechanisms of action and open up entirely new fields of study for this compound. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 6-Amidino-2-naphthol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with 6-hydroxy-2-naphthaldehyde as the starting material. Key steps include:

- Addition-Elimination Reaction : Reacting with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) to form 6-cyano-2-naphthol .

- Pinner Reaction : Treating the nitrile intermediate with HCl/methanol to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride .

- Aminolysis : Introducing ammonia gas to produce 6-amidino-2-naphthol , followed by conversion to the hydrochloride or methanesulfonate salt .

Q. Optimization Tips :

- Use anhydrous conditions during the Pinner reaction to prevent hydrolysis of intermediates.

- Control ammonia gas flow rate during aminolysis to avoid over-saturation and byproduct formation.

- Monitor reaction progress via TLC or HPLC to isolate pure intermediates.

Q. What analytical methods are recommended for assessing the purity of this compound in pharmaceutical research?

Methodological Answer:

- HPLC Analysis : Use a mobile phase of acetonitrile/water (adjusted to pH 3.0 with phosphoric acid) and a C18 column. Resolution between 6-amidino-2-naphthol and related compounds (e.g., nafamostat mesylate) should exceed 6.0 .

- UV-Vis Spectroscopy : Quantify absorbance at 260–280 nm (characteristic of naphthol derivatives).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 215.1 for the free base) and fragmentation patterns .

Q. Critical Parameters :

Q. How is this compound utilized as a reference standard in chromatographic analysis?

Methodological Answer: It serves as a pharmacopeial impurity marker in assays for drugs like nafamostat mesylate :

- Prepare a solution of 1:20,000 6-amidino-2-naphthol methanesulfonate in the mobile phase to calibrate retention times and quantify impurities .

- Use it to validate resolution thresholds in HPLC methods, ensuring separation from parent drug peaks .

Advanced Research Questions

Q. How do researchers address contradictions in spectral data when characterizing this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The amidino group can exist in multiple protonation states, altering NMR/IR spectra. Use pH-controlled DMSO-d6 for NMR to stabilize the dominant form .

- Byproduct Interference : Residual solvents (e.g., DMSO) may mask signals. Employ 2D-COSY NMR or HPLC-MS to differentiate peaks .

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction of single crystals grown in methanol/water .

Q. What experimental strategies resolve discrepancies in biological activity data for this compound in enzyme inhibition studies?

Methodological Answer: Discrepancies in IC50 values may stem from:

- Enzyme Source Variability : Use recombinant enzymes (e.g., matriptase vs. tryptase) to standardize assays .

- Mechanistic Differences : Distinguish suicide inhibition (irreversible binding) from competitive inhibition via pre-steady-state kinetics .

- Fluorometric Assays : Quantify active enzyme concentration using stoichiometric release of 6-amidino-2-naphthol as a fluorescent leaving group .

Q. What mechanistic insights have been gained from studying 6-Amidino-2-naphthol as a leaving group in serine protease inhibition?

Methodological Answer:

- Suicide Inhibition Mechanism : The compound acts as a covalent inhibitor in drugs like nafamostat. The amidino group binds the enzyme active site, while the naphthol moiety is released, enabling irreversible inactivation .

- Structural Insights : Molecular docking studies reveal hydrogen bonding between the amidino group and catalytic serine residues, validated by site-directed mutagenesis .

- Sensitivity : Fluorometric detection of released 6-amidino-2-naphthol allows quantification of enzyme activity at sub-nanomolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.